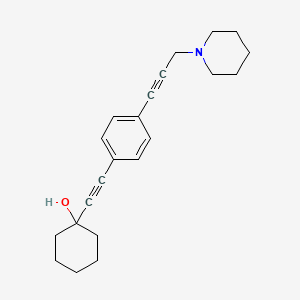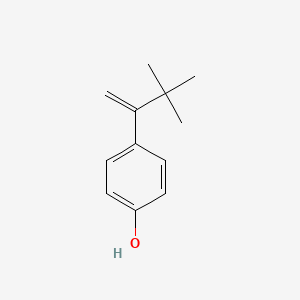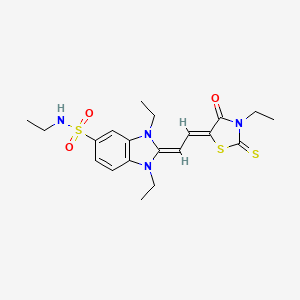
Einecs 222-113-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon dioxide (SiO2) , is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon tetrachloride reacts with water vapor at high temperatures to produce silicon dioxide.
Sol-Gel Process: Tetraethyl orthosilicate is hydrolyzed and condensed to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods
In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the chemical vapor deposition method. These processes are highly efficient and can produce large quantities of high-purity silicon dioxide.
Chemical Reactions Analysis
Types of Reactions
Silicon dioxide undergoes various chemical reactions, including:
Oxidation: Silicon dioxide can be further oxidized to form silicon tetrafluoride.
Reduction: Silicon dioxide can be reduced to silicon using reducing agents such as carbon or magnesium.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions
Oxidation: Requires oxygen and high temperatures.
Reduction: Requires reducing agents like carbon or magnesium and high temperatures.
Substitution: Requires hydrofluoric acid and ambient conditions.
Major Products
Oxidation: Silicon tetrafluoride.
Reduction: Silicon and carbon dioxide.
Substitution: Silicon tetrafluoride and water.
Scientific Research Applications
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Used in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Used in dental materials and as a component in medical implants.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
Mechanism of Action
Silicon dioxide exerts its effects through various mechanisms, depending on its application. In catalysis, it provides a high surface area for reactions to occur. In drug delivery, it acts as a carrier for active pharmaceutical ingredients, allowing for controlled release. In medical implants, it provides structural support and biocompatibility.
Comparison with Similar Compounds
Silicon dioxide can be compared with other similar compounds such as:
Aluminum oxide (Al2O3): Similar in its use as a catalyst support but has different chemical properties.
Titanium dioxide (TiO2): Used in similar applications but has different optical properties.
Zirconium dioxide (ZrO2): Used in high-temperature applications due to its high melting point.
Silicon dioxide is unique due to its abundance, versatility, and wide range of applications across various fields.
Properties
CAS No. |
3351-67-5 |
|---|---|
Molecular Formula |
C20H26N4O3S3 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2Z)-N,1,3-triethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O3S3/c1-5-21-30(26,27)14-9-10-15-16(13-14)23(7-3)18(22(15)6-2)12-11-17-19(25)24(8-4)20(28)29-17/h9-13,21H,5-8H2,1-4H3/b17-11-,18-12- |
InChI Key |
SKJNKTWERCCKDZ-WHYMJUELSA-N |
Isomeric SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(/C(=C/C=C\3/C(=O)N(C(=S)S3)CC)/N2CC)CC |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=CC=C3C(=O)N(C(=S)S3)CC)N2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


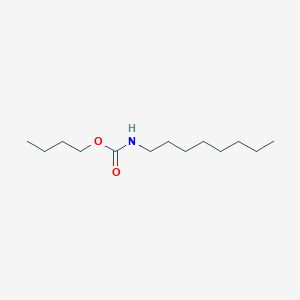
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
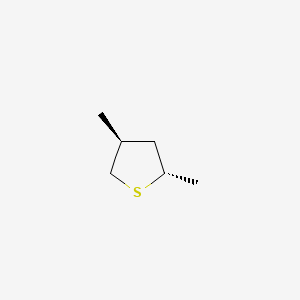
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
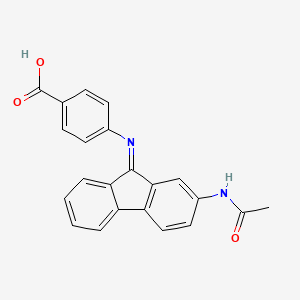

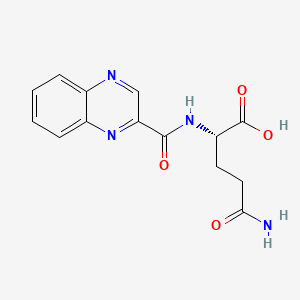
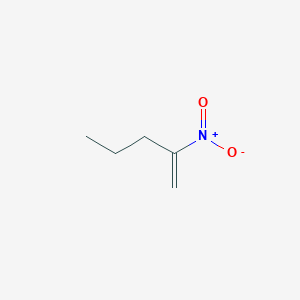
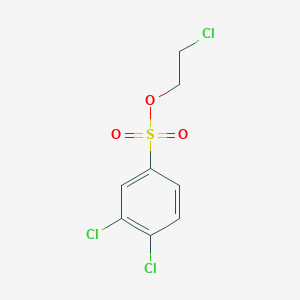
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
